molecular formula C8H3ClF4N2 B1346066 6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE CAS No. 89426-96-0

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE

Cat. No.: B1346066
CAS No.: 89426-96-0
M. Wt: 238.57 g/mol
InChI Key: LRLCGSNWJZYZLV-UHFFFAOYSA-N
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Description

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as casein kinases, which are involved in various cellular processes . Additionally, benzimidazole derivatives, including benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can bind to biopolymers, influencing their function and stability . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, leading to alterations in cell signaling cascades . Furthermore, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can impact gene expression by interacting with transcription factors and other regulatory proteins . These effects contribute to its potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, involves several key interactions at the molecular level. This compound can bind to specific enzymes and proteins, inhibiting or activating their function. For example, benzimidazole derivatives have been shown to inhibit casein kinases, which play a role in cell cycle regulation and other cellular processes . Additionally, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can result in alterations in cellular processes, such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At higher doses, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . For instance, benzimidazole derivatives have been shown to bind to specific proteins, facilitating their transport across cellular membranes . These interactions are essential for the compound’s therapeutic potential and its ability to reach target tissues.

Subcellular Localization

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and RNA, affecting gene expression and protein synthesis . These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method is the reaction of o-phenylenediamine with 6-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .

Scientific Research Applications

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLCGSNWJZYZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237658
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-96-0
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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